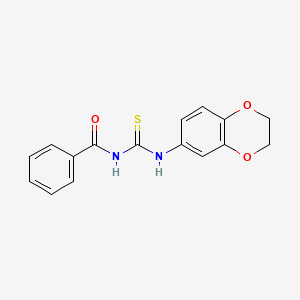

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Description

N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a thiourea derivative featuring a benzoyl group attached to one nitrogen atom and a 2,3-dihydro-1,4-benzodioxin moiety on the other. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal and synthetic chemistry. The 1,4-benzodioxin ring system is notable for its presence in bioactive compounds, such as antihepatotoxic agents like silybin , while the thiourea group is associated with diverse biological activities, including enzyme inhibition and antibacterial effects .

Synthesis of such compounds typically involves reactions of benzodioxin-containing amines with acylating agents. For example, similar derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-ethylbenzoyl)thiourea (CAS 639057-13-9) are synthesized via alkylation or acylation under polar aprotic solvents like DMF with lithium hydride as a base . Characterization employs IR, ¹H-NMR, and EI-MS to confirm structural integrity .

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIYSTOLEMJBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various acyl-substituted thioureas.

Scientific Research Applications

Chemical Properties and Structure

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea possesses a unique structure that contributes to its reactivity and potential biological activity. Its molecular formula is C15H15N2O3S, with a molecular weight of approximately 301.36 g/mol. The compound features a thiourea functional group, which is known for its versatility in forming various derivatives.

Synthesis and Derivatives

The synthesis of N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea often involves the reaction between benzoyl isothiocyanate and 2,3-dihydro-1,4-benzodioxin-6-amine. This method allows for the introduction of various substituents on the thiourea moiety, leading to a library of derivatives that can be screened for biological activity.

Biological Applications

3.1 Anticancer Activity

Several studies have investigated the anticancer properties of thiourea derivatives. For instance, N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

3.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiourea compounds. In particular, N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This opens avenues for further development as an antimicrobial agent.

Mechanistic Studies

Understanding the mechanism of action for N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is crucial for its application in drug development. Quantum chemical analyses have been employed to study its reactivity patterns and interactions with biological targets . These studies provide insights into how modifications to the compound can enhance its efficacy.

Data Tables

The following table summarizes key findings from various studies on the applications of N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea:

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Mechanistic Studies | Quantum chemical analysis available |

Case Studies

Case Study 1: Anticancer Screening

A recent study evaluated a series of thiourea derivatives including N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea against multiple cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea was tested against clinical isolates of bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different bacterial strains .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzodioxin ring system may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiourea Derivatives

The biological and physicochemical properties of thiourea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiourea Derivatives with Benzodioxin/Benzoyl Moieties

Key Observations:

Research Recommendations

Expand Biological Screening : Test the target compound against hepatotoxicity models (inspired by ) and additional bacterial/fungal strains.

SAR Studies : Systematically vary substituents on the benzoyl group (e.g., electron-withdrawing/donating groups) to optimize activity.

Comparative Solubility Studies : Measure logP and solubility of benzoyl vs. alkyl/aralkyl analogs to clarify pharmacokinetic behavior.

Biological Activity

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (CAS No. 713113-96-3) is a thiourea derivative that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 314.36 g/mol

- Density : 1.381 g/cm³ (predicted)

- pKa : 8.79 (predicted)

Thiourea derivatives have been noted for their ability to interact with various biological targets, often functioning as enzyme inhibitors or modulators of cellular signaling pathways. The specific biological activity of N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has not been extensively documented in primary literature; however, related compounds have shown promising anticancer properties.

- Cytotoxicity : Studies on similar thiourea compounds indicate significant cytotoxic effects against various cancer cell lines. For instance, N-benzoyl-3-allylthiourea demonstrated an IC₅₀ value of 0.64 mM against HER2-overexpressing MCF-7 breast cancer cells, suggesting that structural modifications in thioureas can enhance their anticancer efficacy .

- Mechanisms of Action : The cytotoxic effects are often attributed to the inhibition of key signaling pathways such as NF-kB and the modulation of apoptosis-related proteins. Thiourea derivatives may also act as inhibitors of growth factor receptors like EGFR and HER2, which are critical in tumor proliferation .

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea derivatives:

- Study on N-benzoyl-3-allylthiourea : This compound was tested against MCF-7 cells and showed enhanced cytotoxicity through increased HER2 expression and inhibition of NF-kB activation. The study indicated that modifications in the thiourea structure could lead to improved antiproliferative activity .

Structure-Activity Relationship (SAR)

Research has demonstrated that the presence of specific functional groups in thiourea compounds can significantly influence their biological activity:

| Compound | IC₅₀ (mM) | Target |

|---|---|---|

| N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | Not yet defined | Potential anticancer |

| N-benzoyl-3-allylthiourea | 0.64 | MCF-7/HER2 |

| Allylthiourea | 5.22 | MCF-7 |

This table illustrates the varying degrees of cytotoxicity among different thiourea derivatives, highlighting the potential for further exploration into N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of benzodioxin-containing thiourea derivatives typically involves coupling aromatic amines with isothiocyanates. Key parameters include:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Toluene | 89 | |

| Temperature | 25°C | 89 | |

| Reaction Time | 1 hour | 89 | |

| Alternative Method | Solvent-free, 10 hours | N/A |

For example, describes a high-yield (89%) synthesis of a related thiourea compound using toluene at 25°C for 1 hour, with precipitation as a purity-enhancing step. Solvent-free methods (e.g., DMF-DMA under reflux, as in ) may reduce byproducts but require longer reaction times. Optimizing stoichiometry and solvent polarity is critical for minimizing side reactions like hydrolysis of the thiourea group.

How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Combined spectroscopic techniques are essential:

- 1H NMR : Look for signals corresponding to the benzodioxin ring (δ 4.25 ppm, 4H, -O-CH2-CH2-O-) and thiourea NH (δ 10.62 ppm, singlet) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. reports GC/MS validation for related compounds.

- Elemental Analysis : Verify C, H, N, and S content to confirm purity (>98% recommended for biological assays) .

Advanced Research Questions

What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies in biological activity (e.g., varying IC50 values) may arise from:

- Compound Purity : Impurities from incomplete coupling (e.g., unreacted benzodioxin-6-amine) can skew results. Use HPLC purification (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter target interactions. Standardize protocols using controls like known enzyme inhibitors .

- Structural Analogues : Subtle modifications (e.g., replacing benzoyl with pyrimidinyl groups) drastically affect activity. Compare data with structurally validated analogues (see vs. 15) .

How can computational methods predict the interaction mechanisms between this thiourea derivative and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase). highlights the importance of benzodioxin’s electron-rich ring in hydrogen bonding .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Pay attention to thiourea’s sulfur atom, which may coordinate metal ions in catalytic sites .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity data from analogues (e.g., ’s fluorophenyl derivatives) .

What experimental approaches validate the thermal stability and reactivity of this compound under storage conditions?

Methodological Answer:

- TGA/DSC Analysis : Measure decomposition temperatures (typically >200°C for benzodioxins) and glass transition points. Store at -20°C in amber vials with desiccants to prevent hydrolysis .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation is acceptable for long-term use .

- Reactivity Screening : Test compatibility with common reagents (e.g., DMSO, EDTA) to avoid artifactual results in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.